N-(2-morpholin-4-ylethyl)cyclopropanamine
Overview
Description
N-(2-morpholin-4-ylethyl)cyclopropanamine: is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.254 g/mol . It is categorized under aminomethyl compounds and is primarily used in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 2-(morpholin-4-yl)ethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
The production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)cyclopropanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-morpholin-4-ylethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules . This interaction can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholin-4-ylethyl)cyclopropanamine
- This compound hydrochloride
- This compound sulfate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties . Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(1)10-3-4-11-5-7-12-8-6-11/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPUZUGSYBRTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290510 | |
Record name | N-Cyclopropyl-4-morpholineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019442-93-3 | |
Record name | N-Cyclopropyl-4-morpholineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019442-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-4-morpholineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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